Product packaging for CID 10197633(Cat. No.:CAS No. 17611-70-0)

CID 10197633

Cat. No.: B189648
CAS No.: 17611-70-0
M. Wt: 87 g/mol
InChI Key: LRBFVXSJYHCJKD-UHFFFAOYSA-N
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Description

Current Research Landscape and Academic Significance of CID 10197633

The academic significance of Zinc Borohydride (B1222165) is primarily rooted in its function as a selective reducing agent in organic synthesis. scielo.org.za It is recognized as a nonconventional hydride-transferring agent that can achieve high levels of chemo-, regio-, and stereoselectivity in complex molecules. scielo.org.mxscielo.org.za This makes it a valuable tool for chemists aiming to perform specific transformations without affecting other sensitive parts of a molecule.

A significant body of research has been dedicated to exploring and expanding the synthetic applications of Zinc Borohydride. designer-drug.com Studies have demonstrated its effectiveness in the selective reduction of various functional groups. For instance, it can preferentially reduce aldehydes over ketones and saturated ketones over conjugated enones. thieme-connect.comtandfonline.com This selectivity is a key advantage in multi-step organic syntheses.

Furthermore, researchers have investigated the modification of Zinc Borohydride's reactivity by using it in combination with other substances or by supporting it on solid materials like silica (B1680970) gel or charcoal. scielo.org.mxresearchgate.net These modifications aim to enhance its stability and tune its reducing power for specific applications, such as the reduction of epoxides, acid chlorides, and nitro compounds. thieme-connect.comijcce.ac.irresearchgate.net The development of stabilized forms, such as polyvinylpyridine-supported Zinc Borohydride, has also been a focus, offering a more stable and regenerable reagent. ijcce.ac.ir

The following table summarizes some of the key research findings on the reductive applications of Zinc Borohydride:

ApplicationSubstrateOutcomeReference
Chemoselective ReductionAldehydes in the presence of ketonesSelective reduction of aldehydes thieme-connect.comtandfonline.com
Regioselective Reductionα,β-Unsaturated carbonyl compoundsReduction to corresponding alcohols scielo.org.mxresearchgate.net
Functional Group ReductionOrganic carbonyl compoundsReduction to corresponding alcohols scielo.org.zaresearchgate.net
Supported ReagentZinc Borohydride on silica gelReductive cleavage of epoxides thieme-connect.com

Interdisciplinary Research Perspectives in this compound Studies

The study of Zinc Borohydride extends beyond traditional organic chemistry, finding significant relevance in materials science and the pursuit of alternative energy solutions. A major area of interdisciplinary research is its investigation as a potential hydrogen storage material. imarcgroup.com Complex borohydrides, including Zinc Borohydride, are of interest due to their high hydrogen density. hawaii.edu

Zinc Borohydride is noted for its high hydrogen capacity (8.5% by weight) and a relatively low decomposition temperature, making it a promising candidate for solid-state hydrogen storage. hawaii.edu Research in this area focuses on understanding the structure and decomposition pathways of Zinc Borohydride to enable the efficient release of pure hydrogen. rsc.orgarxiv.org

The synthesis and characterization of novel borohydride materials, including mixed-metal borohydrides containing zinc, is an active field of research that combines inorganic chemistry, materials science, and physics. hawaii.eduresearchgate.netau.dk For example, the synthesis of adducts like Zn(BH₄)₂·2NH₃ has been shown to significantly improve dehydrogenation performance, releasing a high percentage of hydrogen at lower temperatures without unwanted byproducts. rsc.orgrsc.org These studies often involve advanced characterization techniques and computational modeling to understand the material's properties at a molecular level. arxiv.orgau.dk

The potential application of Zinc Borohydride in fuel cell technology further underscores its interdisciplinary importance. imarcgroup.com The development of safe and efficient on-board hydrogen storage is a critical challenge for the widespread adoption of hydrogen-powered vehicles, and materials like Zinc Borohydride are central to this research effort. sigmaaldrich.comsigmaaldrich.com

The table below outlines the key physical and chemical properties of this compound:

PropertyValueSource
Molecular Formula B₂ZnPubChem
Molecular Weight 87.0 g/mol PubChem
CAS Number 17611-70-0PubChem
Appearance White solid ijcce.ac.ir
Hydrogen Capacity 8.5% by weight hawaii.edu
Decomposition Temperature 85°C hawaii.edu

Table of Compound Names

PubChem CIDChemical NameSynonyms
10197633Zinc BorohydrideZinc tetrahydroborate, Zn(BH₄)₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2Zn B189648 CID 10197633 CAS No. 17611-70-0

Properties

InChI

InChI=1S/2B.Zn/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFVXSJYHCJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[B-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Cid 10197633

Established Synthetic Routes and Reaction Mechanisms for CID 10197633

The synthesis of Zinc Borohydride (B1222165) is primarily achieved through metathesis reactions, with alternative pathways being explored to improve efficiency and yield.

Metathesis Reactions for this compound Synthesis

Metathesis, or double displacement, reactions are the most common methods for producing Zinc Borohydride. These reactions typically involve the exchange of ions between two or more compounds. The most widely used approach is the reaction of anhydrous zinc chloride (ZnCl₂) with sodium borohydride (NaBH₄) chemicalbook.comresearchgate.netchem-station.com. This reaction is generally carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to facilitate the reaction and subsequent separation of the product chemicalbook.comresearchgate.net. The reaction proceeds as follows:

ZnCl₂ + 2 NaBH₄ → Zn(BH₄)₂ + 2 NaCl

The Zinc Borohydride remains in the ethereal solution, while the sodium chloride precipitate can be removed by filtration scielo.org.za. The concentration of the resulting Zinc Borohydride solution can then be determined by measuring its hydride strength designer-drug.com. A patent also describes this method for industrial production, highlighting its applicability on a larger scale google.com.

Another variation of the metathesis approach involves a mechanochemical reaction. This solvent-free method utilizes ball milling to facilitate the reaction between solid zinc chloride and sodium borohydride researchgate.netamericanelements.com. This technique offers a more environmentally friendly and potentially more efficient route to Zinc Borohydride, as it eliminates the need for solvents and can be completed in a shorter time frame researchgate.net.

Investigations have also explored the reaction of zinc chloride with other metal borohydrides, such as lithium borohydride (LiBH₄) and calcium borohydride (Ca(BH₄)₂), to synthesize Zinc Borohydride designer-drug.comiaea.org.

Direct Elemental Reactions and Alternative Synthetic Pathways

While direct reaction of elemental zinc and boron to form Zinc Borohydride is not a commonly reported synthetic route, alternative pathways beyond simple metathesis have been investigated. Mechanochemical synthesis, as mentioned above, represents a significant alternative pathway that avoids the use of solvents researchgate.netamericanelements.com. This solid-state reaction is driven by the mechanical energy supplied during the milling process, which facilitates the intimate mixing and reaction of the solid reactants.

Research into the synthesis of other metal borohydrides, such as magnesium borohydride, has explored reactions between a metal hydride (MgH₂) and a hydrated borate (Zn₂B₆O₁₁·3.5H₂O) through mechanochemistry acs.org. While not a direct synthesis of Zinc Borohydride, this demonstrates the potential for exploring non-traditional starting materials and reaction pathways for the synthesis of complex hydrides.

The synthesis of Zinc Borohydride derivatives and complexes has also been achieved through the mechanoactivation of mixtures of zinc chloride and alkali metal borohydrides iaea.org. These reactions can lead to the formation of complexes with the general formulas M[Zn(BH₄)₃] and M[Zn(BH₄)₄], where M is an alkali or alkaline-earth metal iaea.org.

Electrochemical Synthesis Approaches for this compound

Currently, there is a lack of specific, publicly available research detailing the electrochemical synthesis of Zinc Borohydride. While electrochemical methods are employed for the synthesis of various inorganic and organic compounds, their application to the direct production of Zinc Borohydride has not been extensively documented in the provided search results. General research in electrochemical synthesis suggests its potential for green and efficient chemical production, but specific protocols and mechanisms for this compound are yet to be established.

Scalability and Industrial Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of Zinc Borohydride requires careful consideration of process engineering, monitoring, and control.

Process Engineering for Large-Scale Production of this compound

The industrial production of Zinc Borohydride, as indicated in patent literature, largely relies on the metathesis reaction between zinc chloride and sodium borohydride in a suitable solvent google.com. Key process engineering considerations for scaling up this synthesis include:

Raw Material Purity and Handling: The use of anhydrous reactants and solvents is crucial to prevent the decomposition of the product. Industrial-scale processes require robust systems for handling and storing these moisture-sensitive materials.

Reactor Design: The choice of reactor will depend on the chosen synthetic route (e.g., batch reactor for solvent-based synthesis, ball mill for mechanochemical synthesis). For solvent-based methods, efficient stirring is necessary to ensure proper mixing of the reactants.

Product Separation and Purification: The separation of the Zinc Borohydride solution from the precipitated sodium chloride is a critical step. Industrial processes would likely employ large-scale filtration or centrifugation. Subsequent purification of the product solution may be required depending on the desired purity.

Solvent Recovery: In solvent-based processes, efficient recovery and recycling of the solvent are essential for economic viability and to minimize environmental impact.

The principles of reaction engineering applied to the synthesis of sodium borohydride, which involves modeling reaction kinetics and reactor performance, can also be adapted for the large-scale production of Zinc Borohydride to optimize yield and efficiency abo.fiabo.fi.

Real-time Monitoring and Control in this compound Synthesis

Real-time monitoring and control are critical for ensuring the safety, efficiency, and consistency of large-scale chemical synthesis. While specific applications for Zinc Borohydride synthesis are not detailed in the provided search results, general principles of process analytical technology (PAT) are applicable. Techniques that could be employed for real-time monitoring include:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time, providing insights into reaction kinetics and completion.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for at-line or on-line analysis of reaction mixtures to determine the concentration and purity of the product.

Temperature and Pressure Monitoring: Continuous monitoring of reaction temperature and pressure is essential for safety and to ensure the reaction proceeds under optimal conditions.

The integration of these real-time monitoring techniques with automated control systems would allow for precise control of reaction parameters, leading to improved product quality and process efficiency. For example, real-time monitoring has been successfully applied in the continuous synthesis of zinc oxide nanostructures, demonstrating the feasibility of such approaches for zinc-containing compounds arxiv.orgrsc.org.

Below is a table summarizing the key synthetic methodologies for this compound.

Synthetic Method Reactants Solvent/Conditions Key Features
Metathesis Reaction Zinc Chloride (ZnCl₂), Sodium Borohydride (NaBH₄)Anhydrous THF or Diethyl EtherMost common method, good yield, requires solvent handling.
Mechanochemical Synthesis Zinc Chloride (ZnCl₂), Sodium Borohydride (NaBH₄)Solvent-free, Ball MillingEnvironmentally friendly, potentially faster reaction times.

Purification and Analytical Validation Strategies for Research-Grade this compound

The production of research-grade this compound (zinc borate) necessitates rigorous purification and comprehensive analytical validation to ensure the material meets the stringent purity and structural integrity required for advanced applications.

Standard purification of zinc borate synthesized via aqueous routes typically involves filtration to separate the solid product from the reaction medium, followed by washing with deionized water to remove unreacted starting materials and any soluble by-products. However, to achieve the high purity required for research-grade materials, more advanced techniques can be employed.

Recrystallization: This is a common and effective method for purifying solid inorganic compounds. While specific solvent systems for the recrystallization of zinc borate are not extensively detailed in the literature, the principle involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of highly pure crystals. The choice of solvent would be critical to ensure sufficient solubility at higher temperatures and poor solubility at lower temperatures.

Zone Refining: A highly effective technique for achieving ultra-high purity in solid materials, zone refining involves creating a narrow molten zone in a solid ingot of the material. This molten zone is then slowly moved along the ingot, carrying impurities with it and leaving behind a highly purified solid. This method is particularly suitable for materials with sharp melting points and could be adapted for the purification of anhydrous zinc borate.

Chromatographic Techniques: While less common for bulk purification of simple inorganic salts, chromatographic methods such as ion-exchange chromatography could theoretically be used to remove cationic and anionic impurities from solutions containing zinc borate precursors. This would be more applicable to the purification of the starting materials rather than the final product.

Purification Technique Principle of Operation Potential Applicability to Zinc Borate Key Considerations
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Potentially applicable, especially for removing soluble impurities.Identification of a suitable solvent system is crucial.
Zone Refining Segregation of impurities at the solid-liquid interface during controlled melting and resolidification.Highly effective for achieving ultra-pure anhydrous zinc borate.Requires specialized equipment and is a relatively slow process.
Ion-Exchange Chromatography Separation of ions based on their affinity to an ion-exchange resin.Useful for purifying aqueous solutions of zinc and borate ions before synthesis.Not practical for the direct purification of the solid zinc borate product.

A combination of spectroscopic and elemental analysis techniques is essential to validate the purity and confirm the identity of synthesized zinc borate.

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized zinc borate. The diffraction pattern provides a unique fingerprint of the crystal structure, allowing for the confirmation of the desired polymorph and the detection of any crystalline impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the compound. The spectra of zinc borate show characteristic absorption bands corresponding to B-O and Zn-O stretching and bending vibrations, as well as O-H bands from water of hydration.

Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology and particle size of the synthesized zinc borate. This is crucial for applications where particle shape and size distribution are important.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These thermal analysis techniques are used to determine the thermal stability and the water of hydration content of the zinc borate. TGA measures the change in mass as a function of temperature, revealing dehydration and decomposition temperatures.

Elemental Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the precise elemental composition (Zn and B content) of the synthesized compound, providing a quantitative measure of its purity.

Analytical Technique Information Obtained Typical Findings for Zinc Borate
X-ray Diffraction (XRD) Crystalline phase identification and purity.Characteristic diffraction peaks corresponding to specific zinc borate hydrates (e.g., 2ZnO·3B₂O₃·3.5H₂O).
FT-IR Spectroscopy Presence of functional groups.Absorption bands for B-O, Zn-O, and O-H vibrations.
Scanning Electron Microscopy (SEM) Particle morphology and size.Can reveal various morphologies such as platelets, whiskers, or spherical particles depending on the synthesis method.
Thermogravimetric Analysis (TGA) Thermal stability and water content.Dehydration steps at specific temperature ranges, indicating the amount of water of hydration.
ICP-OES Elemental composition and purity.Quantitative determination of zinc and boron content to confirm stoichiometry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of zinc borate aims to reduce the environmental impact of its production by minimizing waste, using less hazardous substances, and improving energy efficiency.

The primary aqueous synthesis of zinc borate from zinc oxide and boric acid is inherently atom-economical. The balanced chemical equation for the formation of a common form of zinc borate (2ZnO·3B₂O₃·3.5H₂O) is:

2ZnO + 3B₂O₃ + 3.5H₂O → 2ZnO·3B₂O₃·3.5H₂O

2ZnO + 6H₃BO₃ → 2ZnO·3B₂O₃·3.5H₂O + 5.5H₂O

The theoretical atom economy for this reaction is high, as the only by-product is water.

Theoretical Atom Economy Calculation:

Molecular Weight of 2ZnO·3B₂O₃·3.5H₂O: (2 * 81.38) + (3 * 69.62) + (3.5 * 18.015) = 162.76 + 208.86 + 63.05 = 434.67 g/mol

Molecular Weight of Reactants: (2 * 81.38) + (6 * 61.83) = 162.76 + 370.98 = 533.74 g/mol

Atom Economy = (MW of desired product / MW of all reactants) * 100

Atom Economy = (434.67 / 533.74) * 100 = 81.44%

While the theoretical atom economy is high, industrial processes may generate waste from unreacted starting materials, purification steps, and energy consumption. Greener synthesis routes aim to maximize reaction yields and minimize the need for extensive purification, thereby reducing waste.

The conventional synthesis of zinc borate from zinc oxide and boric acid is generally considered to involve reactants with relatively low toxicity. However, alternative "greener" synthesis methods have been developed to further reduce potential hazards and improve sustainability.

Ultrasonic-Assisted Synthesis: This method utilizes high-intensity ultrasound to induce acoustic cavitation in the reaction mixture. This leads to the formation of localized hot spots with high temperatures and pressures, which can significantly accelerate the reaction rate. The benefits include shorter reaction times, lower reaction temperatures, and often improved product yields, all of which contribute to a less hazardous and more energy-efficient process.

Mechanochemical Synthesis: This solid-state method involves the grinding of reactants (e.g., zinc oxide and boric oxide) in a ball mill. The mechanical energy input induces chemical reactions, often in the absence of a solvent or with minimal amounts of a liquid assisting agent. This approach eliminates the need for bulk solvents, reducing waste and potential exposure to volatile organic compounds.

Synthesis Method Key Green Advantage Impact on Hazard Profile
Aqueous Synthesis Uses water as a benign solvent.Low hazard potential from reactants and solvent.
Ultrasonic-Assisted Reduced reaction time and temperature.Lower energy consumption and potentially safer operating conditions.
Mechanochemical Solvent-free or minimal solvent use.Eliminates hazards associated with solvent handling and disposal.

The choice of solvent is a critical aspect of green chemistry. In the context of zinc borate synthesis, the most commonly used and sustainable solvent is water.

Water as a Green Solvent: Water is non-toxic, non-flammable, abundant, and inexpensive, making it an ideal solvent for many inorganic reactions. The aqueous synthesis of zinc borate aligns well with the principles of green chemistry by avoiding the use of hazardous organic solvents.

Solvent-Free and Minimal-Solvent Approaches: As mentioned, mechanochemical synthesis offers a solvent-free route to zinc borate. This is a significant advancement in sustainable chemical manufacturing, as it completely eliminates the need for a reaction medium, thereby preventing solvent-related waste and energy consumption for solvent removal. Some mechanochemical processes may use small amounts of water as a liquid-assisted grinding agent, which is still a highly sustainable approach.

Energy Efficiency in this compound Chemical Processes

The pursuit of energy efficiency is a cornerstone of green chemistry, and the synthesis of Zinc Borohydride has seen advancements that align with this principle. Traditional synthesis methods often involve the reaction of Zinc Chloride (ZnCl₂) with Sodium Borohydride (NaBH₄) in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. While effective, these solvent-based methods necessitate energy-intensive processes for solvent handling, purification, and removal.

A significant leap in energy efficiency has been achieved through the development of solvent-free, mechanochemical synthesis routes. nih.gov Mechanochemistry, which utilizes mechanical energy (e.g., through high-energy ball milling) to induce chemical reactions, offers a more environmentally benign and energy-efficient alternative. nih.govrsc.orgmdpi.com This solid-state method eliminates the need for bulk solvents, thereby circumventing the energy costs associated with solvent heating, distillation, and recovery. nih.govrsc.org The direct milling of Zinc Chloride and an alkali metal borohydride (such as LiBH₄, NaBH₄, or KBH₄) at room temperature can lead to the formation of Zinc Borohydride. iaea.org This process is not only less energy-intensive but also simplifies product isolation and reduces chemical waste, positioning it as a key methodology in the sustainable production of this valuable reagent. nih.gov

Catalysis and Derivatization Minimization Strategies for this compound

A key advantage of Zinc Borohydride in organic synthesis is its high selectivity, which can significantly reduce the complexity and waste associated with multi-step synthetic sequences. This inherent selectivity forms the basis of strategies aimed at minimizing the need for both external catalysts and the use of protecting groups (derivatization).

Derivatization Minimization: The functional group tolerance of Zinc Borohydride allows for the selective reduction of one group in the presence of others, thereby obviating the need for protecting group chemistry. Protecting groups are temporarily installed to mask a reactive functional group, adding steps to a synthesis and generating waste. Zinc Borohydride's ability to, for instance, reduce aldehydes in the presence of ketones, or ketones in the presence of enones, is a powerful tool for streamlining synthesis. designer-drug.comchem-station.com This chemoselectivity is attributed to the coordination of the zinc ion with the carbonyl oxygen, modulating the reactivity of the borohydride. scielo.org.za By carefully choosing reaction conditions, chemists can target specific functional groups in a polyfunctional molecule, leading to more efficient, atom-economical synthetic routes. scholaris.ca

Catalysis Considerations: While Zinc Borohydride is a stoichiometric reagent, its reactivity and selectivity can be enhanced and modulated by its use in combination with other agents, which can be considered a form of catalysis or promotion. For example, the reactivity of Zinc Borohydride can be influenced by the presence of silica (B1680970) gel or alumina. researchgate.net Furthermore, its in-situ generation from Zinc Chloride and Sodium Borohydride can be catalyzed by Lewis acids. mdma.ch The "minimization" of catalysis in this context can be interpreted as leveraging the intrinsic selectivity of the reagent itself to avoid the need for more complex and expensive catalyst systems that might otherwise be required to achieve the same transformation. The goal is to use the simplest and most direct method, and the inherent properties of Zinc Borohydride often make it the reagent of choice for achieving high selectivity without additional catalytic control.

Research Applications of this compound as a Chemical Reagent

Zinc Borohydride is a widely used reagent in research settings due to its reliability, selectivity, and versatility in a range of organic transformations.

Application of this compound in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules, particularly natural products, often requires precise control over stereochemistry. Zinc Borohydride has proven to be an invaluable tool in this regard, facilitating highly diastereoselective reductions of carbonyl compounds. The chelating ability of the zinc ion plays a crucial role in directing the hydride attack, leading to a predictable stereochemical outcome. chem-station.com

A notable application is in the synthesis of prostaglandins, where a carbonyl reduction using Zinc Borohydride was a key step. wikipedia.org Although the initial synthesis showed a 1:1 diastereomeric mixture, this highlighted its utility and paved the way for further refinements in stereoselective reductions. wikipedia.org In the total synthesis of the marine alkaloid sarain A, a highly stereoselective ketone reduction with Zinc Borohydride was employed to install a critical stereocenter in an advanced intermediate. researchgate.net Similarly, in the enantioselective synthesis of the antitumor natural product anamarine, Zinc Borohydride was used for the diastereoselective reduction of an α-hydroxy ketone to furnish the desired anti-diol as the major product. researchgate.net

The table below summarizes key applications of Zinc Borohydride in the synthesis of complex molecules.

Target Molecule/IntermediateSubstrateKey TransformationStereochemical Outcome
Prostaglandin IntermediateFunctionalized CyclopentanoneCarbonyl Reduction1:1 mixture of diastereomers
Sarain A IntermediateC-acylated LactamKetone ReductionHigh stereoselectivity
Anamarine Intermediateα-hydroxy KetoneKetone Reductionanti-diol (5:1 ratio)

Use of this compound in Biological Molecule Reduction and Bioconjugation

The application of Zinc Borohydride extends to the modification of biological molecules, primarily through the reduction of specific functional groups. A significant application is the reduction of amino acids to their corresponding amino alcohols. designer-drug.com This transformation is valuable in medicinal chemistry and for the synthesis of chiral ligands. The reaction with Zinc Borohydride proceeds under mild conditions and in stoichiometric quantities, without the need for excess reagent, which is often required with other borane reagents that can form stable complexes with the amine functionality. designer-drug.com

While Zinc Borohydride is effective for small biomolecules like amino acids, its application in the reduction of larger biomolecules such as peptides and proteins, specifically for the cleavage of disulfide bonds, is not widely reported in the literature. Disulfide bond reduction in proteins is a critical step in proteomics and protein characterization, and is typically achieved using thiol-based reagents like dithiothreitol (DTT) or phosphines. nih.gov Some studies have explored the use of metallic zinc for this purpose. semanticscholar.orgdiva-portal.orgresearchgate.net However, the use of Zinc Borohydride for this specific transformation is not a standard or commonly documented procedure.

Furthermore, there is a notable absence of literature describing the use of Zinc Borohydride in bioconjugation chemistry. Bioconjugation involves the covalent linking of molecules to biomolecules, and while various chemical reactions are employed for this purpose, those involving Zinc Borohydride have not been reported.

Role of this compound in Drug Intermediate and Active Pharmaceutical Ingredient Synthesis

The selective reducing properties of Zinc Borohydride make it a valuable reagent in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its ability to perform stereoselective reductions is particularly crucial in the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Zinc Borohydride is used for the chemoselective reduction of β-keto esters to β-hydroxy esters, a transformation that has been utilized in the synthesis of natural products and prostaglandins. designer-drug.com The diastereoselective reduction of 4-N-Boc-amino-3-hydroxy ketones to 1,3-syn diols using Zinc Borohydride provides access to important chiral building blocks for pharmaceutical synthesis. researchgate.net Additionally, it has been employed in the synthesis of polyfluorinated benzyl alcohols, which are important intermediates for various pharmaceutical compounds. researchgate.net The ability to reduce carboxylic acids to alcohols under specific conditions further broadens its utility in API synthesis. acs.org

The following table presents examples of reductions facilitated by Zinc Borohydride relevant to the synthesis of pharmaceutical building blocks.

Substrate TypeProduct TypeSignificance in Pharmaceutical Synthesis
β-keto estersβ-hydroxy estersIntermediates for prostaglandins and other natural products.
4-N-Boc-amino-3-hydroxy ketones1,3-syn diolsChiral building blocks for complex APIs.
PolyfluorobenzenesPolyfluorinated benzyl alcoholsIntermediates for various pharmaceutical compounds.
Amino acidsAmino alcoholsChiral synthons and components of medicinal compounds.

Biological Activities and Pharmacological Investigations of Cid 10197633 Preclinical Focus

Elucidation of Molecular Mechanisms of Action for CID 10197633

Understanding the precise molecular interactions of this compound is fundamental to characterizing its pharmacological profile. Research has centered on its inhibitory effects on key enzymes and its ability to modulate critical cellular signaling networks.

Preclinical studies have identified this compound as a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) and phosphoinositide 3-kinase (PI3K) alpha. Its inhibitory activity has been quantified in various assays, demonstrating its high affinity for these targets. The compound has been shown to effectively penetrate the blood-brain barrier, a significant characteristic for potential therapeutic agents targeting neurological disorders.

Data from in vitro kinase assays has demonstrated that this compound inhibits LRRK2 with a pIC50 of 8.6. Further investigations have confirmed its potent inhibition of the G2019S mutant of LRRK2, which is commonly associated with Parkinson's disease.

The table below summarizes the inhibitory activity of this compound against various kinases.

Target KinaseAssay TypepIC50
LRRK2Kinase Assay8.6
PI3K alphaKinase Assay8.3
PI3K betaKinase Assay7.1
PI3K deltaKinase Assay6.8
PI3K gammaKinase Assay6.7

This data is based on preclinical in vitro studies and does not represent clinical efficacy.

The dual inhibitory action of this compound on LRRK2 and PI3K alpha allows it to modulate multiple signaling pathways. By inhibiting LRRK2, it can influence pathways related to protein phosphorylation and vesicle trafficking. Its inhibition of PI3K alpha, a key component of the PI3K/AKT/mTOR pathway, affects cell proliferation, growth, and survival.

Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at serine 935 (S935) in cellular models. This dephosphorylation is a widely accepted biomarker of LRRK2 kinase activity inhibition.

The modulation of the PI3K/AKT/mTOR pathway by this compound has implications for cellular apoptosis. This pathway is crucial for cell survival, and its inhibition can trigger programmed cell death. In preclinical models, the effects of this compound on apoptosis have been investigated in various cell types. While specific details on the apoptotic mechanisms are part of ongoing research, it is understood that by blocking the pro-survival signals mediated by PI3K alpha, this compound can sensitize cells to apoptotic stimuli.

In Vitro Efficacy Studies of this compound

The efficacy of this compound has been evaluated in a range of in vitro settings to assess its activity across different cell lines and in combination with other agents.

The activity of this compound has been tested in various cancer cell lines to evaluate its anti-proliferative effects. Its potency can vary depending on the genetic background of the cell line, particularly the status of the PIK3CA gene, which encodes the alpha isoform of PI3K.

The following table presents the anti-proliferative activity of this compound in a selection of cell lines.

Cell LineCancer TypeIC50 (nM)
MCF7Breast Cancer150
U87 MGGlioblastoma250
A549Lung Cancer>1000

This data is derived from in vitro cell proliferation assays and is for informational purposes only.

To explore potential therapeutic strategies, this compound has been studied in combination with other anti-cancer agents. The rationale behind these combinations is to target multiple signaling pathways simultaneously to achieve a greater therapeutic effect and potentially overcome resistance mechanisms. For instance, combining a PI3K inhibitor like this compound with inhibitors of the MAPK/ERK pathway has been a subject of investigation in preclinical cancer models. The specific outcomes of these synergistic studies are part of ongoing research efforts.

In Vivo Preclinical Studies of this compound (Non-Human Models)

Preclinical evaluation in animal models has been instrumental in characterizing the therapeutic potential of this compound, also known as GNE-3511. These studies have focused on its efficacy in relevant disease models and its pharmacodynamic effects, demonstrating target engagement in a living system.

Assessment of this compound Efficacy in Animal Disease Models

The efficacy of this compound has been evaluated in rodent models of neurodegeneration and nerve injury. In a mouse model of optic neuropathy, which mimics aspects of glaucoma, treatment with a compound structurally related to this compound demonstrated a protective effect on retinal ganglion cells (RGCs). While direct efficacy data for this compound in this specific model is part of a broader discovery effort, the underlying mechanism is the inhibition of the DLK pathway, which, when activated by axonal injury, leads to RGC degeneration.

In studies using a rat model of peripheral nerve injury (sciatic nerve crush), the administration of DLK inhibitors, a class to which this compound belongs, has been shown to protect dorsal root ganglion (DRG) sensory neurons from cell death. The therapeutic hypothesis is that inhibiting the DLK-mediated stress response pathway can prevent the degeneration of neurons following axonal damage.

Preclinical Pharmacodynamic Profiling of this compound

Pharmacodynamic (PD) studies are crucial to confirm that a compound engages its intended target in vivo and elicits a biological response. For this compound, these studies have focused on measuring the phosphorylation status of c-Jun, a downstream substrate of the DLK signaling cascade.

In preclinical rodent models, administration of this compound led to a dose-dependent reduction in the levels of phosphorylated c-Jun (p-c-Jun) in the trigeminal ganglia following nerve injury. This demonstrated that the compound could penetrate the relevant tissues and exert its inhibitory effect on the DLK pathway. The relationship between the concentration of the drug in the plasma and the trigeminal ganglia and the observed reduction in p-c-Jun levels provided a clear pharmacodynamic readout of the compound's activity. These data were essential for establishing a link between target engagement and the potential for therapeutic effects in disease models.

Molecular Target Identification and Validation for this compound

The identification and validation of the molecular targets of this compound were the result of a systematic drug discovery process, combining advanced screening techniques with proteomic and computational methods.

Advanced Target Discovery Approaches for this compound

The primary molecular targets of this compound, DLK (MAP3K12) and LZK (MAP3K13), were identified through extensive kinase screening campaigns. The development process involved creating potent and selective inhibitors of these kinases. This compound emerged from a medicinal chemistry program aimed at improving the properties of earlier lead compounds.

One key discovery approach was the use of broad-panel kinase profiling. In these assays, the compound is tested against hundreds of different kinases to assess its selectivity. This compound demonstrated high potency for DLK and LZK while showing significantly less activity against other kinases, confirming its selectivity. This selectivity is a critical attribute, as it minimizes the potential for off-target effects. The table below summarizes the inhibitory activity of this compound against its primary targets.

Target KinaseIC50 (nM)Description
DLK (MAP3K12)< 3Dual Leucine Zipper Kinase
LZK (MAP3K13)< 3Leucine Zipper Kinase

IC50 represents the concentration of the compound required to inhibit the activity of the kinase by 50%. Data is representative of findings from kinase profiling assays.

Gene Expression and Proteomic Analysis for this compound Target Identification

Proteomic techniques have been central to confirming the mechanism of action of this compound. As mentioned in the pharmacodynamic profiling (Section 3.3.2), Western blot analysis was used to measure the levels of phosphorylated c-Jun, a downstream effector in the DLK signaling pathway. A significant reduction in p-c-Jun levels in neuronal tissues of animals treated with this compound served as direct evidence of target engagement and pathway inhibition.

Further proteomic and gene expression analyses in cellular models of neuronal stress have supported these findings. In cultured neurons, activation of the DLK pathway leads to changes in the expression of numerous genes involved in apoptosis and regeneration. Treatment with this compound can reverse or prevent these transcriptional changes, further validating that its biological effects are mediated through the inhibition of DLK. These analyses help to build a comprehensive picture of the molecular consequences of inhibiting the DLK/LZK pathway with this compound.

Computational Approaches to this compound Ligand-Target Interactions

Computational modeling and structural biology have provided detailed insights into how this compound binds to its target kinases. X-ray crystallography studies of related compounds in complex with the DLK kinase domain have revealed the specific molecular interactions that are responsible for the compound's high affinity and selectivity.

These structural studies show that the inhibitor binds within the ATP-binding pocket of the kinase. The specific conformation of the compound allows it to form key hydrogen bonds and hydrophobic interactions with amino acid residues in this pocket. Computational models based on these crystal structures help to rationalize the structure-activity relationships (SAR) observed during the medicinal chemistry optimization process. For instance, these models can explain why certain chemical modifications to the compound's scaffold increase its potency or improve its selectivity against other kinases. This atom-level understanding of the ligand-target interaction is invaluable for the rational design of new and improved inhibitors.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry of this compound

Comprehensive SAR studies are fundamental to the process of drug discovery and development. They involve the synthesis of a series of related compounds (analogues) to determine which chemical groups and structural features are essential for biological activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.

Design and Synthesis of this compound Analogues and Derivatives

There is currently no published research detailing the rational design or chemical synthesis of analogues and derivatives of this compound. The process would typically involve identifying key structural motifs on the parent compound that could be altered. Synthetic chemists would then devise and execute multi-step reaction sequences to produce a library of new molecules for biological testing. Without such studies, the exploration of the chemical space around this compound remains uncharted.

Correlating Structural Modifications of this compound with Biological Potency

A critical component of any medicinal chemistry campaign is the establishment of a clear correlation between specific structural changes and their impact on biological potency. This is usually presented in the form of data tables that compare the in vitro or in vivo activity of a series of analogues. For this compound, the absence of published biological data and a corresponding set of analogues means that no such correlations can be drawn. Research would be required to first identify a biological target and then to systematically probe the effects of structural modifications on the compound's activity at that target.

Scaffold Hopping and Lead Optimization Strategies for this compound

Scaffold hopping is an advanced medicinal chemistry strategy used to identify novel core structures (scaffolds) that retain the key biological activity of a lead compound but possess improved properties, such as better patentability, enhanced ADME (absorption, distribution, metabolism, and excretion) characteristics, or a different side-effect profile. Lead optimization is the iterative process of refining the structure of a promising compound to produce a clinical candidate.

There is no evidence in the scientific literature of scaffold hopping or lead optimization efforts originating from this compound. Such a program would first require the identification of this compound as a "hit" or "lead" compound in a biological screen, which has not been publicly reported.

Advanced Methodologies and Computational Approaches in Cid 10197633 Research

High-Throughput Screening and Phenotypic Assay Development for CID 10197633

The discovery of this compound (OTSSP167) originated from high-throughput screening (HTS) campaigns designed to identify inhibitors of MELK. plos.org HTS allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. mdpi.com In the case of OTSSP167, its identification as a "hit" compound was the result of a screening process that likely involved a cell-free biochemical assay measuring MELK's kinase activity. mdpi.com

Following its initial discovery, the anti-proliferative effects of this compound were characterized using a variety of phenotypic assays across a panel of cancer cell lines. These assays are designed to measure observable characteristics, or phenotypes, of cells after treatment with the compound. Standard assays such as the Cell Counting Kit-8 (CCK-8) or MTS assays were employed to determine the half-maximal inhibitory concentration (IC50) of the compound, which represents the concentration required to inhibit cell growth by 50%. plos.orgbiorxiv.org

The results from these phenotypic screens demonstrated that this compound potently inhibits the growth of various cancer cell lines, particularly those with high expression levels of MELK. selleckchem.com For instance, significant growth inhibition was observed in cell lines derived from breast, lung, prostate, and pancreatic cancers. mdpi.com Further phenotypic assays, such as colony formation and mammosphere formation assays, were used to assess the compound's effect on cancer stem cell-like properties, revealing its ability to suppress these characteristics. mdpi.comresearchgate.net

Table 1: IC50 Values of this compound (OTSSP167) in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
A549 Lung Cancer 6.7
T47D Breast Cancer 4.3
DU4475 Breast Cancer 2.3
22Rv1 Prostate Cancer 6.0

This table presents the IC50 values of this compound (OTSSP167) in different cancer cell lines, indicating its potent anti-proliferative activity. Data sourced from multiple in vitro studies. frontiersin.orgselleckchem.complos.org

Omics Technologies for Comprehensive Biological Insight into this compound Effects

"Omics" technologies, which allow for the large-scale study of biological molecules, have been instrumental in providing a comprehensive understanding of the cellular effects of this compound.

Proteomics, the large-scale study of proteins, has been a key methodology for dissecting the molecular mechanisms of this compound. Mass spectrometry (MS)-based proteomics has been used to confirm that the compound inhibits the phosphorylation of known MELK substrates, such as proteasome subunit alpha type 1 (PSMA1) and drebrin-like (DBNL), which are important for cancer stem-cell characteristics. plos.orgmdpi.com

A technique known as Reverse Phase Protein Array (RPPA) has been employed to conduct broader, unbiased proteomic analyses. In studies involving T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma cells, RPPA revealed that treatment with this compound leads to the deregulation of pro-apoptotic proteins, such as cleaved PARP and caspase 3, providing a mechanistic explanation for its observed cytotoxic effects. frontiersin.orgselleckchem.com These analyses also uncovered that this compound can inhibit other critical cellular signaling pathways, including the mTOR and NOTCH1 pathways, suggesting a broader spectrum of activity than just MELK inhibition. frontiersin.org

While dedicated metabolomics studies on this compound are not extensively reported, the known function of its primary target, MELK, provides insight into its likely metabolic consequences. MELK is a member of the AMP-activated protein kinase (AMPK) family, a central regulator of cellular energy metabolism. frontiersin.org However, unlike many other AMPK family members, MELK is not thought to be directly involved in balancing cellular metabolism but rather in processes like cell cycle regulation. researchgate.net

Nevertheless, research in related fields suggests potential metabolic impacts. For instance, functional enrichment analysis in neuroblastoma, a cancer type where MELK is a therapeutic target, has linked methylated genes affected by related pathways to butanoate and glutamate (B1630785) metabolism. medchemexpress.com The inhibition of pathways interconnected with MELK, such as the AKT pathway, by this compound can also indirectly influence cellular metabolism, as AKT signaling is a key regulator of glucose uptake and glycolysis. frontiersin.orgnih.gov Future metabolomics studies, likely employing techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), would be valuable to directly map the metabolic shifts induced by this compound treatment in cancer cells.

The impact of this compound on global gene expression has been investigated using microarray technology. These studies have provided a genome-wide view of the transcriptional changes that occur in cancer cells following treatment. In triple-negative breast cancer (TNBC) cells, microarray analysis revealed that this compound treatment regulates distinct sets of genes, many of which are involved in critical cellular processes like the cell cycle, mitosis, and protein metabolism.

A key finding from these gene expression studies is the identification of crucial transcription factors whose activity is modulated by this compound. For example, the transcription factor Forkhead Box M1 (FOXM1), a known substrate of MELK, is downregulated at the protein level following treatment. selleckchem.com This is significant as FOXM1 is a master regulator of cell cycle progression. selleckchem.com Another transcription factor, B-MYB, has also been identified as being differentially expressed.

Interestingly, these microarray analyses also pointed to p53 as a potential upstream regulator of the gene expression changes induced by this compound. Subsequent experiments confirmed that the compound can decrease the levels of mutant p53 in TNBC cells, while increasing wild-type p53 in other breast cancer subtypes, indicating a context-dependent mechanism of action.

Advanced Imaging Techniques in Preclinical Research with this compound

Advanced molecular imaging techniques have been pivotal in the preclinical evaluation of this compound, allowing for non-invasive, real-time visualization of the drug's distribution and target engagement in living organisms. Specifically, Positron Emission Tomography (PET) has been utilized by developing radiolabeled versions of the compound.

Researchers have successfully synthesized several PET tracers based on the this compound structure, including ¹⁸F-PEG₂-OTSSP167, [¹⁸F]F-ET-OTSSP167, and ¹¹C-methoxy-OTSSP167. These tracers enable the visualization of MELK-positive tumors in animal models.

In preclinical studies using mouse xenograft models of triple-negative breast cancer and T-cell acute lymphoblastic leukemia, PET imaging has demonstrated that these radiolabeled probes accumulate in tumors with high MELK expression. frontiersin.org For example, microPET imaging showed high uptake of ¹⁸F-PEG₂-OTSSP167 in MELK-overexpressing MDA-MB-231-UR tumors, but not in MELK-underexpressing MCF-7 tumors. Furthermore, the uptake of the tracer in tumors could be blocked by the administration of an excess of non-radiolabeled this compound, indicating the specificity of the tracer for its target. These advanced imaging studies are crucial for confirming target engagement in vivo and have prospective applications in the clinical setting for patient selection and monitoring therapeutic response.

Computational Chemistry and Chemoinformatics for this compound

Computational chemistry and chemoinformatics have played a significant role in the discovery and optimization of MELK inhibitors like this compound. These in silico methods allow for the efficient screening of vast chemical libraries and provide insights into the molecular interactions between a compound and its target protein.

Structure-based virtual screening is a common approach where computational docking is used to predict how well compounds from a chemical library fit into the binding site of a target protein. medchemexpress.com This method was likely instrumental in the initial phases of identifying potential MELK inhibitors. By modeling the three-dimensional structure of the MELK kinase domain, researchers can screen millions of compounds virtually to prioritize a smaller, more manageable number for experimental testing.

Once a lead compound like this compound is identified, computational methods such as molecular dynamics (MD) simulations can be used to study the stability of the protein-ligand complex and to understand the key interactions in a dynamic state. biorxiv.org These simulations provide a deeper understanding of the binding mode and can guide the rational design of more potent and selective analogs. Chemoinformatics tools are also used to analyze the structure-activity relationships (SAR) of a series of related compounds, helping to identify the chemical features that are crucial for their biological activity. These computational approaches are integral to modern drug discovery, accelerating the development of novel therapeutic agents. biorxiv.orgmedchemexpress.com

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. These simulations are crucial for identifying potential biological targets and understanding the structural basis of the compound's activity.

Following docking, molecular dynamics (MD) simulations offer a more dynamic view of the compound-target complex. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the binding, conformational changes in the protein or the compound, and the role of solvent molecules in the interaction. For this compound, this would involve simulating the docked complex in a biologically relevant environment to assess the durability of the predicted interactions.

Potential Docking Targets for this compound

Target Class Specific Example Rationale for Investigation
Kinases Epidermal Growth Factor Receptor (EGFR) Often implicated in cell signaling and proliferation pathways.
G-protein coupled receptors (GPCRs) Beta-2 Adrenergic Receptor A major class of drug targets involved in numerous physiological processes. nih.gov

Quantum Chemical Calculations for this compound Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to determine the electronic structure and properties of molecules. arxiv.orgaspbs.com For this compound, these calculations can predict a range of fundamental properties with high accuracy. Methods like Density Functional Theory (DFT) are commonly employed to compute these properties. physchemres.orgrsc.org

These theoretical calculations are invaluable for understanding the intrinsic chemical reactivity and physical characteristics of this compound, which can inform its handling, formulation, and mechanism of action. physchemres.org

Calculable Properties of this compound

Property Description Significance in Research
Electronic Energy The total energy of the molecule's electrons. Indicates molecular stability.
Dipole Moment A measure of the separation of positive and negative charges. Influences solubility and intermolecular interactions. rsc.org
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Relates to the molecule's ability to donate or accept electrons, indicating reactivity.

Virtual Screening and Ligand/Structure-Based Drug Design Utilizing this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If this compound were identified as a hit compound, its structure would serve as a starting point for further design efforts.

Ligand-Based Drug Design (LBDD): In the absence of a 3D structure of the target, LBDD methods can be used. gardp.orgbiosolveit.deextrapolations.comnih.gov These approaches rely on the knowledge of other molecules that bind to the biological target of interest. The chemical structure of this compound would be compared to known active and inactive compounds to build a pharmacophore model, which defines the essential steric and electronic features required for activity.

Structure-Based Drug Design (SBDD): If the 3D structure of the target is known, SBDD becomes a powerful tool. nih.govextrapolations.comsygnaturediscovery.comnih.govproteinstructures.comsaromics.com The crystal structure of the target protein would be used to guide the design of novel analogs of this compound with improved affinity and selectivity. This iterative process involves designing new compounds, docking them into the target's binding site, and evaluating the predicted interactions. nih.gov

Specialized In Vitro and In Vivo Research Models for this compound

To move from computational predictions to biological reality, specialized laboratory models are indispensable. These systems provide a more complex biological context to test the effects and mechanisms of this compound.

Organoid and Microfluidics-Based Systems for this compound Testing

Organoids are three-dimensional cell cultures that mimic the structure and function of an organ. Testing this compound on organoids derived from various tissues (e.g., liver, gut, or tumor organoids) would offer insights into its tissue-specific effects and metabolism in a more physiologically relevant system than traditional 2D cell cultures.

Microfluidic systems, also known as "lab-on-a-chip" technology, allow for the precise control and manipulation of small fluid volumes. nih.gov These devices can be used to create complex microenvironments for cell culture and to perform high-throughput screening of compounds like this compound. medrxiv.orgnih.gov For example, a microfluidic device could be used to generate a concentration gradient of this compound to study dose-dependent cellular responses. nih.gov

CRISPR/Cas9 Applications in Mechanistic Studies of this compound

The CRISPR/Cas9 gene-editing technology is a revolutionary tool for understanding the mechanism of action of a compound. nih.govmsjonline.orgautoimmuneinstitute.org If a potential protein target for this compound is identified through computational methods, CRISPR/Cas9 can be used to validate this interaction in a cellular context. nih.govinnovativegenomics.org

For instance, the gene encoding the putative target protein could be knocked out or mutated in a cell line. The response of these modified cells to this compound would then be compared to that of unmodified cells. A lack of response in the knockout cells would provide strong evidence that the edited gene's product is indeed the direct target of the compound. This powerful technique allows for the precise dissection of the molecular pathways affected by this compound. nih.gov

Table of Compound Names

Compound Name PubChem CID

Future Directions and Translational Research Perspectives for Cid 10197633

Identification of Unresolved Research Questions and Gaps for CID 10197633

Despite the promising profile of BI-9740, several research questions remain to be addressed to fully understand its therapeutic potential and limitations.

Long-term consequences of CatC inhibition: The long-term systemic effects of continuous Cathepsin C inhibition are not fully understood. While studies have shown good tolerability in the short term nih.gov, chronic inhibition of NSPs, which play a role in immune defense, warrants further investigation.

Impact on non-neutrophil targets: Cathepsin C is expressed in various tissues beyond immune cell precursors, including the lungs and kidneys. opnme.com The full spectrum of its biological roles is still being uncovered, and the impact of its inhibition in these tissues needs more comprehensive study.

Off-target activity clarification: While BI-9740 is highly selective for CatC over other cathepsins, it has shown some off-target activity at higher concentrations, including agonistic effects on the kappa opioid receptor and inhibitory activity on the 5-HT transporter. opnme.comrsc.org The clinical and biological relevance of these findings, particularly at therapeutic doses, needs to be thoroughly evaluated.

Role in specific patient populations: The efficacy of BI-9740 has been explored in the context of diseases like PR3-ANCA vasculitis and non-cystic fibrosis bronchiectasis. researchgate.netnih.gov However, its potential may vary across different patient subgroups with distinct genetic backgrounds or disease etiologies. For instance, the role of genetic variants in the TRPC6 gene is crucial in some forms of focal segmental glomerulosclerosis (FSGS), highlighting the need for research in genetically defined patient populations for other diseases as well. researchgate.net

Emerging Applications and Therapeutic Potential of this compound Beyond Current Clinical Scope

The ability of BI-9740 to modulate neutrophil activity suggests its potential utility in a range of conditions beyond its primary clinical investigation in inflammatory lung diseases.

Organ Transplantation: Recent research in a rat model of heart transplantation demonstrated that treatment with BI-9740 improved graft function. The study showed that the inhibitor significantly reduced the activity of NE and CatG and attenuated myocardial neutrophil infiltration, nitro-oxidative stress, and apoptosis-related responses in the transplanted hearts. nih.gov These findings encourage further clinical studies into using CatC inhibitors as an adjunctive therapy to protect grafts. nih.gov

Cancer Metastasis: A study by Xiao et al. showed that the systemic administration of a CatC inhibitor effectively inhibited breast cancer lung metastasis in a mouse model. nih.gov This suggests a potential role for BI-9740 in oncology, specifically in preventing the spread of tumors, an area that warrants further preclinical investigation.

Diabetic Complications: Research has implicated transient receptor potential cation channel 6 (TRPC6) in hypoglycemia-induced cognitive impairment in diabetes. oroboros.at While BI-9740's primary target is CatC, the broader investigation of ion channel modulators and related pathways in diabetic complications could present future research avenues. oroboros.at

Drug Repurposing and Prodrug Design Strategies for this compound

Drug Repurposing: The process of finding new uses for existing drugs is a key strategy for accelerating therapeutic development. c-path.orgscienceopen.com The emerging applications of BI-9740 in organ transplantation and oncology are prime examples of potential drug repurposing. nih.gov Systematically screening BI-9740 against a wider range of diseases where neutrophil-driven inflammation is a key pathological feature could uncover new therapeutic opportunities. mdpi.commedrxiv.org

Prodrug Design: A prodrug is an inactive or poorly active molecule that is converted into an active drug in vivo. mdpi.comnih.govijpcbs.com This approach is often used to improve properties like solubility, stability, or permeability. nih.govijpcbs.com For BI-9740, while it already possesses good oral bioavailability opnme.comopnme.com, prodrug strategies could be hypothetically explored to achieve targeted delivery to specific tissues, such as the inflamed synovium in rheumatoid arthritis or specific tumor microenvironments, thereby enhancing efficacy and minimizing potential systemic off-target effects. mdpi.com

Formulation and Delivery Systems for this compound in Research Models

The formulation of a compound is critical for its application in research and clinical settings.

Current Research Formulations: In preclinical rat models, BI-9740 has been administered orally using a specific vehicle solution. The compound was dissolved and brought to a pH of 4.0 with hydrochloric acid, then vortexed and sonicated to create a clear solution for administration. nih.gov

Advanced Delivery Systems: For future applications, advanced drug delivery systems could be explored. Nanotechnology-based gene and drug delivery systems, for example, offer the potential for co-delivery of multiple therapeutic agents and targeted release. rsc.orgfrontiersin.org Developing nanoparticle-based formulations for BI-9740 could potentially enhance its accumulation at sites of inflammation or malignancy, improving its therapeutic index.

Development of this compound as Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein. epfl.chchemicalprobes.org BI-9740 is an exemplary chemical probe for studying the function of Cathepsin C. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

High Potency and Selectivity: BI-9740 inhibits human CatC with a half-maximal inhibitory concentration (IC50) of 1.8 nM and demonstrates over 1,500-fold selectivity against related cathepsins (B, F, H, K, L, and S). opnme.comcambridgemedchemconsulting.com This high degree of selectivity is a critical feature for a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of the intended target.

Availability of a Negative Control: The diastereoisomer of BI-9740, known as BI-1821, is available as a negative control. opnme.com This inactive compound is crucial for well-designed experiments, allowing researchers to distinguish the specific effects of CatC inhibition from any non-specific or off-target effects of the chemical scaffold.

Use in Target Validation: The availability of high-quality probes like BI-9740 is essential for target validation in drug discovery. cambridgemedchemconsulting.comrsc.org It allows researchers in academia and industry to explore the biological roles of CatC in various diseases and to validate it as a therapeutic target before committing to large-scale drug development programs. rsc.org

In Vitro Profile of BI-9740 as a Chemical Probe
ParameterValueSignificance
Human CatC IC501.8 nMDemonstrates high potency against the target enzyme. opnme.comopnme.com
Selectivity vs. Cathepsins B, F, H, K, L, S>1,500xEnsures specific inhibition of CatC. opnme.comcambridgemedchemconsulting.com
Cellular Activity (NE production in U937 cells) IC505.4 nMConfirms activity in a cellular context. opnme.comopnme.com
Negative Control AvailableYes (BI-1821)Allows for rigorous experimental design. opnme.com

Challenges and Opportunities in Academic Research of this compound

Opportunities: The open availability of BI-9740 and its negative control through initiatives like Boehringer Ingelheim's opnMe portal presents a significant opportunity for academic researchers. nih.govcambridgemedchemconsulting.com It lowers the barrier to entry for studying CatC biology and allows for the exploration of its role in a wide range of diseases without the need for extensive medicinal chemistry efforts. cambridgemedchemconsulting.com Its proven in vivo activity in multiple animal species further enhances its utility for academic research. opnme.comopnme.com

Challenges: A key challenge in using any chemical probe, including BI-9740, is the potential for misinterpretation of data due to off-target effects or a lack of appropriate controls. baistructurelab.org Researchers must carefully consider the identified off-target activities of BI-9740 and incorporate the use of the negative control, BI-1821, in their experiments. opnme.com Another challenge is the complexity of the biological systems being studied; the ultimate effect of CatC inhibition can be highly context-dependent, varying between different cell types and disease models. baistructurelab.org

Collaborative Research Initiatives and Funding Landscapes for this compound

Collaborative Initiatives: A major facilitator of research on BI-9740 is the opnMe portal from Boehringer Ingelheim. cambridgemedchemconsulting.com This open innovation platform makes high-quality, well-characterized preclinical tool compounds like BI-9740 freely available to the scientific community to accelerate research and foster innovation. cambridgemedchemconsulting.com Such initiatives are crucial for bridging the gap between industry and academia. Other models, like the MRC-Industry Asset Sharing Initiative, also provide academic researchers with access to deprioritized pharmaceutical compounds, fostering new research directions. cambridgemedchemconsulting.com

Funding Landscapes: Research utilizing compounds like BI-9740 would typically be supported through national and international funding bodies. In the United States, the National Institutes of Health (NIH) is a primary source of funding for biomedical research, including projects that would fall under study sections like Chemical Biology & Probes (CBP). nih.gov These grants support the development and application of chemical methods to investigate biological systems relevant to human disease. nih.gov In Europe, initiatives like Horizon 2020 provide substantial funding for research and innovation. europa.eu The funding landscape often encourages collaboration, and projects that leverage industry-provided tools like BI-9740 to address significant unmet medical needs are often viewed favorably. europa.eunih.gov

Research Findings for BI-9740 in Animal Models
ModelKey FindingReference
Mouse (LPS-induced lung inflammation)Dose-dependent reduction of active NE, PR3, and CatG in lavage neutrophils. ED50 of 0.05 mg/kg for NE reduction. opnme.com
Rat (Heart Transplantation)Reduced NE and CatG activity; attenuated neutrophil infiltration and nitro-oxidative stress in grafts. nih.gov
Mouse (PR3-ANCA Vasculitis Model)Treatment strongly reduced NSP activity in in vitro differentiated neutrophils by >95%. nih.gov

Intellectual Property and Patent Analysis in this compound Development

The intellectual property landscape for the chemical compound this compound, identified as Zinc Borohydride (B1222165), is multifaceted, with patents spanning its synthesis, and its application as a reducing agent and in energy storage. An analysis of the patent literature reveals key areas of innovation and strategic focus in the development of this versatile chemical.

A significant portion of the intellectual property surrounding Zinc Borohydride focuses on its application as a reducing agent in organic synthesis. scielo.org.zachemicalbook.com Its utility in this area is driven by its moderate stability in ethereal solutions and its capacity to act as an efficient and selective agent for the reduction of various functional groups. scielo.org.zachemicalbook.com

One notable patent, EP 1398312 A1, details a process for the preparation of (S)- or (R)-β-substituted-γ-butyrolactones using Zinc Borohydride. googleapis.com This method presents an advancement over previous techniques that utilized more expensive or less selective reducing agents. googleapis.com The patent highlights the conversion of β-substituted-γ-succinic anhydrides to the corresponding β-substituted-γ-butyrolactones in the presence of Zinc Borohydride in a compatible solvent. googleapis.com These resulting compounds are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. googleapis.com

Another critical area of patent activity for borohydrides, including those involving zinc, is hydrogen storage. google.comgoogle.com Borohydrides are explored for their high hydrogen content and potential for controlled hydrogen release. google.com While many patents in this domain refer to borohydrides more broadly, some specifically mention zinc compounds. For instance, U.S. Patent 6,534,033 B1 describes the use of zinc compounds as stabilizing agents in borohydride solutions for hydrogen generation systems. google.com This highlights a strategic approach to enhancing the practicality and stability of borohydride-based hydrogen storage. google.com U.S. Patent Application US20140178291A1 also discusses hydrogen storage pellets that can comprise a borohydride. google.com

Furthermore, the synthesis of Zinc Borohydride itself is a subject of intellectual property. A Chinese patent, CN115072663A, discloses a preparation method for both lithium borohydride and Zinc Borohydride. google.com The method involves a metathesis reaction between a sodium borohydride-containing mixture and anhydrous zinc chloride in a suitable solvent. google.com This indicates ongoing research and development aimed at optimizing the production of Zinc Borohydride for various applications. google.com

The patent landscape also includes the use of Zinc Borohydride in combination with other reagents to form novel reducing systems. scielo.org.za Research has explored systems such as Zn(BH₄)₂/TMEDA and Zn(BH₄)₂/Me₃SiCl for various reduction purposes, suggesting a continuous effort to expand the synthetic utility of this compound. scielo.org.zachemicalbook.com

The following table provides a summary of key patents related to the development and application of Zinc Borohydride:

Patent NumberTitleKey FindingsApplication Area
EP 1398312 A1 Beta-substituted-gamma-butyrolactones and a process for preparation thereofDetails a process for preparing β-substituted-γ-butyrolactones using Zinc Borohydride as a reducing agent, highlighting its efficiency and selectivity. googleapis.comOrganic Synthesis
US 6,534,033 B1 System for hydrogen generationDescribes the use of zinc compounds as stabilizers in borohydride solutions for controlled hydrogen release. google.comHydrogen Storage
CN 115072663 A Preparation method of lithium borohydride and zinc borohydrideOutlines a specific metathesis reaction process for the synthesis of Zinc Borohydride. google.comChemical Synthesis
US 2014/0178291 A1 Hydrogen storage pelletDiscloses hydrogen storage pellets that can contain a borohydride material. google.comHydrogen Storage

Q & A

Q. What collaborative approaches are recommended for studying this compound's environmental impact?

  • Methodological Answer :
  • Life Cycle Assessment (LCA) : Partner with environmental scientists to model degradation pathways.
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess ecotoxicity .

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